molecular formula C17H16N4OS B12846527 3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile

3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile

Cat. No.: B12846527
M. Wt: 324.4 g/mol
InChI Key: MLNWGLXMDFUREO-KRWDZBQOSA-N
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Description

(S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile is a complex organic compound that features a combination of pyrimidine, thiophene, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile typically involves multi-step organic reactions. The key steps may include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Ring Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Coupling Reactions: The pyrimidine and thiophene rings can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the Benzonitrile Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and further research could elucidate its mechanism of action and efficacy.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its combination of functional groups may impart unique characteristics, making it valuable for applications in electronics, coatings, or polymers.

Mechanism of Action

The mechanism of action of (S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-2-yl)benzonitrile: A similar compound with a slight variation in the position of the thiophene ring.

    ®-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile: The enantiomer of the compound .

Uniqueness

The uniqueness of (S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile lies in its specific stereochemistry and the combination of functional groups. This unique structure may confer distinct properties and activities, making it valuable for various applications.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

3-[5-[(4S)-2-amino-1,4-dimethyl-6-oxo-5H-pyrimidin-4-yl]thiophen-3-yl]benzonitrile

InChI

InChI=1S/C17H16N4OS/c1-17(8-15(22)21(2)16(19)20-17)14-7-13(10-23-14)12-5-3-4-11(6-12)9-18/h3-7,10H,8H2,1-2H3,(H2,19,20)/t17-/m0/s1

InChI Key

MLNWGLXMDFUREO-KRWDZBQOSA-N

Isomeric SMILES

C[C@]1(CC(=O)N(C(=N1)N)C)C2=CC(=CS2)C3=CC=CC(=C3)C#N

Canonical SMILES

CC1(CC(=O)N(C(=N1)N)C)C2=CC(=CS2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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